![molecular formula C18H16FNO4S3 B3018240 N-[2-[(4-氟苯基)磺酰基]-2-(2-噻吩基)乙基]苯磺酰胺 CAS No. 896346-72-8](/img/structure/B3018240.png)

N-[2-[(4-氟苯基)磺酰基]-2-(2-噻吩基)乙基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

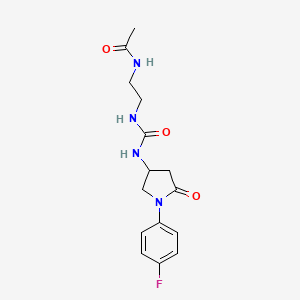

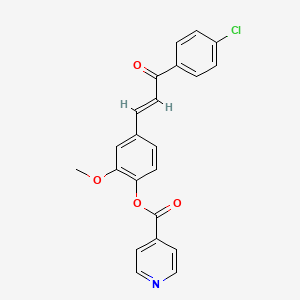

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with a focus on their role as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Similarly, tertiary substituted (fluorinated) benzenesulfonamides have been synthesized in superacid conditions and tested as selective inhibitors of human carbonic anhydrases, particularly the tumor-associated hCA IX . These syntheses often involve the introduction of various substituents to the benzenesulfonamide core to confer selectivity and potency towards specific biological targets.

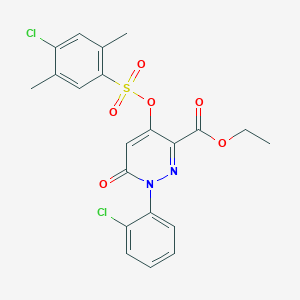

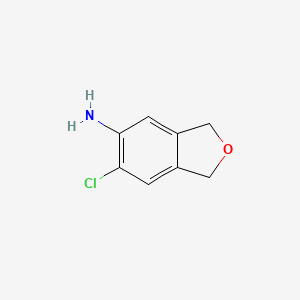

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, for example, displays the typical features of these derivatives, with the N-phenyl rings twisted at significant angles relative to the benzene ring of the phenylsulfonamide group . Such structural features are crucial for the biological activity of these compounds, as they influence the molecular interactions with target enzymes.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including amidation and ortho-lithiation. The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide through an amidation reaction is one such example . Additionally, benzenesulfonyl derivatives have been shown to undergo ortho-lithiation with strong bases, leading to the formation of transient o-sulfonylium benzenide ylides, which can further react to form various products . These reactions are not only important for the synthesis of benzenesulfonamide derivatives but also provide insight into their reactivity and potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure, vibrational frequencies, and molecular orbital analysis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been studied using X-ray diffraction and density functional theory (DFT). These studies provide references for understanding the physicochemical properties of the molecule, such as its electrostatic potential, which is relevant for its biological activity .

科学研究应用

动力学和 X 射线晶体学研究

该化合物与碳酸酐酶抑制剂(如 SLC-0111)有关,这些抑制剂因其抗肿瘤和抗转移特性而受到研究。SLC-0111 的硫脲类似物的动力学和 X 射线晶体学研究显示出作为生理相关碳酸酐酶亚型的抑制剂的潜力,暗示了潜在的抗肿瘤应用 (Lomelino et al., 2016)。

合成和生物活性研究

新型苯磺酰胺(例如氟代变体)的合成显示出有希望的细胞毒活性,这对抗肿瘤活性研究至关重要。其中一些化合物强烈抑制人细胞溶质碳酸酐酶,表明在癌症治疗中具有潜在应用 (Gul et al., 2016)。

具有氟基团的芳香磺酰胺的多态性

对与该化合物密切相关的氟代 N-(2-苯氧基苯基)苯磺酰胺的研究显示出有趣的多态性,这对于理解这些化合物的结构变异性和潜在药用应用非常重要 (Terada et al., 2012)。

晶体结构和 DFT 研究

该化合物的结构通过 FTIR、NMR、MS 光谱和 X 射线衍射得到证实,表明具有分析物理化学性质和药物设计应用的潜力 (Deng et al., 2021)。

属性

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S3/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJGGGLVIBLTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)